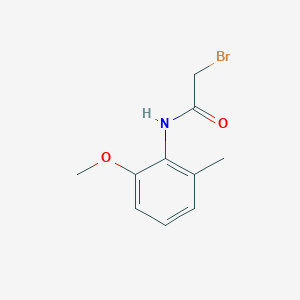

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide

Description

2-Bromo-N-(2-methoxy-6-methylphenyl)acetamide is a brominated acetamide derivative characterized by a methoxy group at position 2 and a methyl group at position 6 on the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research. Bromoacetamides are widely used as alkylating agents, intermediates in drug synthesis, and in crystallographic studies due to their ability to form stable crystalline structures .

Properties

CAS No. |

918408-62-5 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-3-5-8(14-2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

FWXYTQBXYCWXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-methoxy-6-methylaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- The crude product is purified by recrystallization or column chromatography to yield pure 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the notable applications of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is its antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the precise pathways involved.

Anti-inflammatory Properties

Research has shown that derivatives of this compound possess anti-inflammatory effects. For instance, compounds with similar structural features have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 can lead to reduced inflammation and pain, making these compounds potential candidates for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications in the aryl group can significantly enhance the compound's potency against specific biological targets. For example, electron-withdrawing groups on the aromatic ring have been shown to improve activity, suggesting that further structural modifications could yield even more effective derivatives .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide demonstrated its efficacy against Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that certain modifications led to compounds with IC50 values lower than those of established anti-inflammatory drugs like celecoxib. This suggests that 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide and its derivatives could serve as lead compounds in the development of new anti-inflammatory therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo group can facilitate covalent binding to target proteins, leading to inhibition or modulation of their activity. The methoxy and acetamide groups can contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide and related bromoacetamide derivatives:

Key Structural and Functional Insights

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance stability but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .

Synthetic Pathways :

- The target compound is likely synthesized via bromoacetylation of 2-methoxy-6-methylaniline using bromoacetic acid and a coupling agent (e.g., DCC), as seen in analogous protocols for related bromoacetamides .

Biological Activity: Bromoacetamides with aromatic substituents (e.g., quinoline in H6b) exhibit enzyme inhibition properties, suggesting the target compound could be explored for similar biological targets .

Physicochemical Properties :

- The absence of polar groups (e.g., formyl in ’s derivative) may result in lower solubility in aqueous media compared to analogs with carbonyl or nitro groups .

Biological Activity

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide

- CAS Number: 918408-62-5

- Molecular Formula: C11H12BrNO2

- Molecular Weight: 272.12 g/mol

Synthesis Methods

The synthesis of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide typically involves the bromination of N-(2-methoxy-6-methylphenyl)acetamide. The following steps outline a common synthetic route:

- Preparation of the amide : Reacting 2-methoxy-6-methylphenylamine with acetic anhydride.

- Bromination : The amide is then treated with bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions to yield the brominated product.

The biological activity of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

Research has indicated that compounds similar to 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly through the inhibition of specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of kinase activity | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Antimicrobial Study : A study conducted on a series of brominated acetamides demonstrated that 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays assessing the cytotoxicity of various acetamides revealed that 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide inhibited cell proliferation in cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the compound's ability to induce apoptosis via the activation of caspase pathways.

- Inflammatory Response Modulation : A recent study explored the anti-inflammatory properties of this compound using a mouse model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its therapeutic potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.